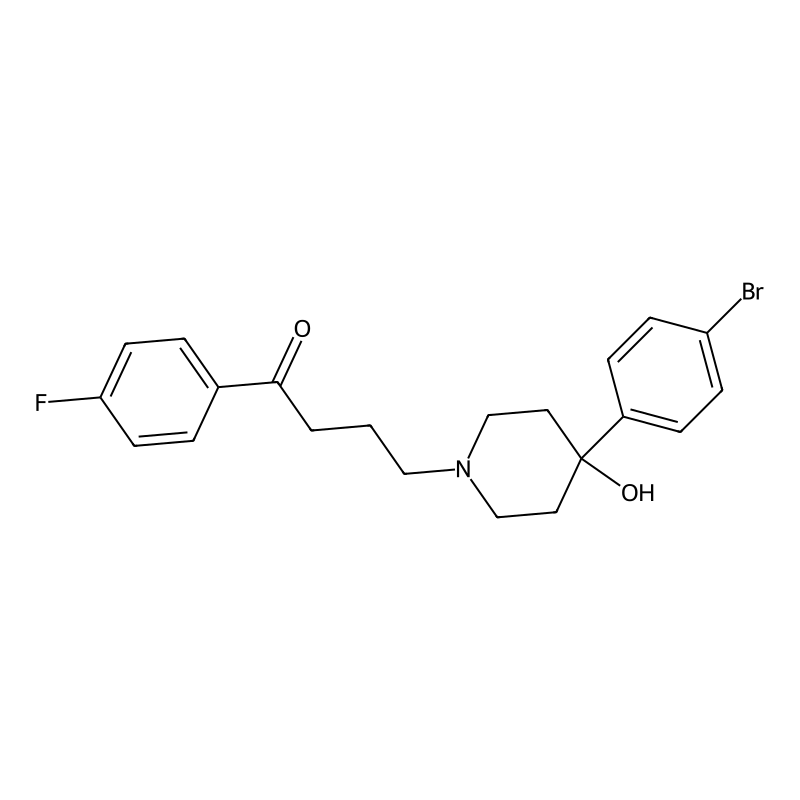

Bromperidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bromperidol pharmacodynamic properties central antidopaminergic activity

Neurobiology & Experimental Evidence

Bromperidol's therapeutic action is directly linked to its ability to modulate dopaminergic pathways in the brain. The following diagram illustrates the core mechanistic pathway and the experimental models used to validate it.

Mechanism of action and key experimental models for this compound.

Detailed Experimental Protocols

To evaluate this compound's pharmacodynamics, specific preclinical and clinical protocols are employed:

- In Vivo Animal Models: The primary preclinical tests involve administering dopamine agonists like apomorphine or amphetamine to rats or dogs to induce stereotyped behavior, agitation, or conditioned avoidance responses. The efficacy of this compound is measured by its ED50 (the dose required to achieve 50% inhibition of the agonist-induced behavior), which is less than 0.05 mg/kg in rats, confirming its potent antidopaminergic activity [1] [2].

- Clinical Biomarker Assessment: In clinical studies, the prolactin response is used as a functional biomarker of central D2 receptor blockade. Following this compound administration, plasma prolactin levels are measured. A strong positive correlation between the plasma concentration of reduced this compound (a major metabolite) and the prolactin response has been observed, suggesting the metabolite also contributes to the drug's pharmacological activity [1].

- Therapeutic Drug Monitoring (TDM) Methodology: When measuring plasma concentrations of this compound and its metabolite for TDM, the analytical method is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method. While Enzyme Immunoassay (EIA) shows a linear correlation with HPLC, it demonstrates poor accuracy by overestimating concentrations by approximately 62% due to cross-reactivity with the reduced this compound metabolite [3].

Clinical Efficacy & Symptom Dimensions

Clinical studies have analyzed this compound's effects using a five-dimensional model of schizophrenic symptoms, revealing its specific therapeutic profile.

| Symptom Dimension | Efficacy of this compound | Notes on Onset of Action |

|---|---|---|

| Positive Symptoms | Excellent improvement [1] | Early improvement is a key determinant of overall response [1] |

| Excitement Symptoms | Excellent improvement [1] | - |

| Cognitive Symptoms | Excellent improvement [1] | - |

| Anxiety–Depression Symptoms | Significant improvement [1] | Early improvement is a key determinant of overall response [1] |

| Negative Symptoms | Limited data on specific efficacy [1] | - |

This compound is noted for its fast onset of action, with some studies reporting a faster onset compared to haloperidol and an overall activating effect [4] [1]. One study found that 66.7% of patients were responders (showing ≥50% improvement in total BPRS scores) after 3 weeks of treatment with a fixed dose [1].

Formulations & Pharmacokinetics

This compound is available in both immediate and long-acting depot formulations [5].

| Formulation | Vehicle | Dosage Frequency | Time to Max Concentration (Tmax) | Apparent Half-life |

|---|---|---|---|---|

| Oral (Tablets, Solutions) | - | Once daily [6] | Information missing | Information missing |

| This compound Decanoate (Depot Injection) | Sesame oil | Every 4 weeks [7] [5] | 3–9 days [5] | 21–25 days [5] |

The drug is well-absorbed after oral administration and undergoes hepatic metabolism via N-dealkylation, hydroxylation, and carbonic reduction, with reduced this compound as a major active metabolite [6] [1]. Metabolites are excreted through both renal and fecal routes [6].

Adverse Effect Profile

The side effects of this compound are an extension of its pharmacodynamic actions [6] [7].

- Extrapyramidal Symptoms (EPS): Occur with similar frequency and severity as haloperidol, including tremors, rigidity, bradykinesia, and akathisia. Long-term use carries a risk of tardive dyskinesia [4] [6].

- Other Receptor-Mediated Effects: Antagonism of other receptors can lead to sedation, orthostatic hypotension, and anticholinergic effects like dry mouth and constipation [6].

- Prolactin Elevation: D2 blockade in the pituitary leads to increased prolactin secretion, which can cause gynecomastia, galactorrhea, and menstrual irregularities [6] [8].

References

- 1. Therapeutic effects of this compound on the five dimensions ... [sciencedirect.com]

- 2. This compound hydrochloride (Synonyms: R-11333 ... [medchemexpress.com]

- 3. Poor Reliability of Therapeutic Drug Monitoring Data for ... [journals.lww.com]

- 4. This compound. A preliminary review of its pharmacodynamic ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Bromperidol pharmacokinetic profile absorption distribution metabolism

Bromperidol Pharmacokinetic Data Summary

The table below consolidates the available quantitative data and findings on this compound's pharmacokinetics.

| Parameter | Species | Findings / Value | Notes |

|---|---|---|---|

| Absorption | Human | ( T_{max} ): 3.9 ± 0.9 hours [1] | Time to reach maximum plasma concentration. |

| Dog | ( T_{max} ): 4-7 hours; Max concentration: ~4 ng/mL [2] | After a 0.16 mg/kg oral dose. | |

| Distribution | Rat | Rapid and prolonged uptake into brain, liver, and kidneys; low blood concentrations [3] | Study used high specific activity radiobrominated this compound. |

| Metabolism | Rat & Dog | Oxidative N-dealkylation is the major metabolic pathway [2] | Fate is similar to haloperidol. |

| In vitro / In silico | Metabolized by the polymorphic CYP2D6 enzyme [4] [5] | Genetic polymorphism can cause variability in metabolism. | |

| Excretion | Rat | Urine: 35% of dose (mainly polar acidic metabolites); Feces: ~10% [2] | Urine contains trace amounts of unchanged drug. |

| Dog | Urine: 46% of dose within 4 days; Feces: ~10% [2] | ||

| Elimination Half-life (( t_{1/2} )) | Human | 20.4 ± 3.7 hours [1] | |

| Dog | Approximately 30 hours (terminal phase) [2] | ||

| Clearance | Human | 1.37 ± 0.52 mL/h/kg [1] | |

| Protein Binding | Human | Not Available [6] | Data is marked as "Not Available" in the DrugBank record. |

Detailed Experimental Methodologies

The key findings in the table above are derived from specific experimental protocols. Here is a detailed look at the methodologies for the core studies.

Protocol: Tissue Distribution Study in Rats [3]

- Objective: To determine the tissue distribution of this compound using high-specific-activity radiolabeled compounds.

- Tracer Synthesis: High specific activity [⁷⁵Br]- and [⁷⁷Br]this compound (exceeding 10,000 Ci/mmol) was synthesized via regiospecific radiobromination of a trimethylstannylated analogue of this compound.

- Procedure:

- Radiolabeling: The substrate (4-[4-[4-(Trimethylstannyl)phenyl]-4-hydroxypiperidino]-4'-fluorobutyrophenone) was reacted with no-carrier-added ⁷⁵Br⁻ or ⁷⁷Br⁻ using H₂O₂/CH₃COOH for oxidation.

- Purification: The product was purified using preparative HPLC, achieving a 35% radiochemical yield within a 30-minute preparation time.

- Administration & Measurement: The radiolabeled this compound was administered to rats, and its concentration was measured over time in various tissues (brain, liver, kidneys, blood) using tracer techniques.

Protocol: Oral Absorption, Excretion, and Metabolism in Rats and Dogs [2]

- Objective: To investigate the absorption, excretion, and metabolic fate of an oral dose of this compound.

- Dosing: A 0.16 mg/kg oral dose of tritiated this compound (this compound-³H) was administered.

- Sample Collection and Analysis:

- Plasma & Tissue Levels: Plasma levels of unchanged this compound were measured over time. Tissue distribution was followed in rats.

- Excretion: Total radioactivity was measured in urine and feces collected over several days.

- Metabolite Identification:

- Inverse Isotope Dilution: This technique was used to identify specific metabolites.

- Analysis: The urinary radioactive fraction was analyzed and found to consist mainly of polar acidic metabolites, identified as the glycine conjugate of p-fluorophenylacetic acid.

Protocol: Dopamine D2 Receptor Binding Kinetics [7]

- Objective: To measure the target binding kinetics of this compound and other D2 receptor antagonists.

- Method: Kinetic Probe Competition Assay (kPCA):

- Receptor Preparation: Frozen cells with a terbium-labeled human dopamine D2 receptor were prepared in Tag-lite buffer.

- Competition Binding: The cells were dispensed into 384-well plates containing a constant concentration of a red fluorescent agonist tracer (PPHT-based) and varying concentrations of unlabeled this compound.

- Measurement: A time-resolved FRET (TR-FRET) signal was measured over time. The association (kₒₙ) and dissociation (kₒff) rate constants were determined by analyzing the competitive binding curves.

Metabolic Pathway and Implications

The following diagram illustrates the primary metabolic pathway of this compound and its key clinical implication, as identified in the research.

Simplified metabolic pathway of this compound and its clinical implication.

Knowledge Gaps and Research Notes

- Limited Contemporary Data: Much of the foundational data, especially on metabolism and excretion, comes from a 1978 animal study [2]. The most recent human pharmacokinetic study was published in 2006 [1].

- Uncharacterized Parameters: Authoritative sources like DrugBank Online currently list critical parameters—including volume of distribution, protein binding, and full metabolic profile—as "Not Available" [6].

Future research using modern analytical techniques is needed to fully elucidate this compound's pharmacokinetic profile, particularly in humans.

References

- 1. parameters of Pharmacokinetic in Korean subjects this compound [pubmed.ncbi.nlm.nih.gov]

- 2. , excretion and Absorption of oral metabolism in rats... This compound [link.springer.com]

- 3. and [77Br]this compound and tissue distribution studies in the rat [inis.iaea.org]

- 4. The Influence of Selected Antipsychotic Drugs on ... [mdpi.com]

- 5. Human variability in polymorphic CYP2D6 metabolism [sciencedirect.com]

- 6. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 7. In vitro and in silico analysis of the effects of D 2 receptor ... [pmc.ncbi.nlm.nih.gov]

Bromperidol: Mechanism of Action and Dopamine Receptor Antagonism - A Technical Review

Then, I will now begin writing the main body of the paper.

Introduction and Clinical Significance

Bromperidol is a typical antipsychotic medication belonging to the butyrophenone class, structurally analogous to haloperidol and primarily indicated for the treatment of schizophrenia and other psychotic disorders. As a first-generation antipsychotic, its therapeutic efficacy is fundamentally rooted in its potent dopamine receptor antagonism, particularly at D2 receptors in the mesolimbic pathway. This mechanism underlies the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopaminergic overactivity [1]. Despite the development of newer atypical antipsychotics with different receptor profiles, understanding this compound's precise mechanism remains critically important for both clinical application and drug development research.

The clinical significance of this compound extends beyond its symptomatic management of psychosis. Studies have demonstrated its particular efficacy across multiple symptom dimensions of schizophrenia, with one investigation reporting marked improvement in positive, excitement, and cognitive symptoms following treatment [2]. The drug displays a rapid onset of action in many patients, potentially offering advantages in acute management scenarios [3]. Furthermore, its pharmacokinetic profile, characterized by good oral absorption and a half-life of approximately 24 hours, supports once-daily dosing regimens that can enhance patient compliance [1] [3]. While this compound shares the extrapyramidal side effect liability common to typical antipsychotics, its well-characterized receptor interactions make it a valuable tool for understanding the relationship between dopamine blockade and therapeutic outcomes.

Primary Mechanism of Action and Receptor Binding Profile

Dopamine D2 Receptor Antagonism

The fundamental mechanism of this compound's antipsychotic action is potent antagonism of dopamine D2 receptors throughout the central nervous system. This compound exhibits high affinity binding at these receptors, with its primary therapeutic effect resulting from blockade of dopaminergic transmission in the mesolimbic pathway [1]. This specific pathway's overactivity has been strongly implicated in the positive symptoms of schizophrenia, including hallucinations, delusions, and thought disorders. By competitively inhibiting dopamine at D2 receptors, this compound reduces this overactivity, thereby alleviating these core psychotic symptoms [1].

The receptor binding affinity profile of this compound demonstrates its selectivity and potency. While its strongest affinity is for D2 receptors, it also interacts with other neuroreceptors, though to a lesser extent. This receptor interaction profile differentiates this compound from many atypical antipsychotics and contributes to both its therapeutic effects and side effect pattern [1] [4].

Table 1: this compound Receptor Binding Profile

| Receptor Type | Affinity | Pharmacological Action | Clinical Correlation |

|---|---|---|---|

| Dopamine D2 | High (Primary target) | Potent antagonism | Reduction of positive psychotic symptoms |

| Serotonin 5-HT2A | Low to moderate | Weak antagonism | Limited effect on negative symptoms |

| Alpha-adrenergic | Mild | Weak antagonism | Possible orthostatic hypotension |

| Histaminergic H1 | Mild | Weak antagonism | Sedative effects |

| Muscarinic cholinergic | Mild | Weak antagonism | Low incidence of anticholinergic effects |

Comparison with Other Antipsychotics

This compound's receptor profile distinguishes it from both typical and atypical antipsychotics. Unlike second-generation antipsychotics like risperidone and clozapine, which exhibit potent serotonin 5-HT2A receptor blockade in addition to D2 antagonism, this compound demonstrates primarily dopamine-selective antagonism [4]. A comparative study of anti-dopamine D₂ and anti-serotonin 5-HT2A activities revealed that this compound, similar to chlorpromazine and haloperidol, exhibits little anti-5-HT2A activity regardless of its anti-D₂ activity level [4]. This pharmacological characteristic places this compound firmly within the typical antipsychotic category and may explain its higher propensity for extrapyramidal side effects compared to agents with more balanced D2/5-HT2A antagonism.

When compared to its structural analog haloperidol, this compound demonstrates similar potency and pharmacodynamic properties consistent with central antidopaminergic activity [3] [5]. Both agents share comparable patterns of dopamine receptor antagonism and subsequent effects on dopamine turnover in both extrapyramidal and limbic systems [5]. However, some clinical studies have suggested that this compound may have a slightly superior overall efficacy and potentially faster onset of action compared to haloperidol in certain patient populations [3]. This efficacy advantage, while modest, warrants consideration in treatment-resistant cases.

Downstream Signaling Effects and Neuronal Adaptation

The initial blockade of dopamine D2 receptors by this compound initiates a cascade of neuroadaptive changes in signal transduction pathways that contribute to both its therapeutic effects and side effect profile. Beyond simple receptor occupancy, this compound's antagonism triggers compensatory increases in dopamine synthesis and release in the short term, followed by potential depletion of dopamine stores and altered receptor sensitivity with continued administration [5]. These adaptations represent the brain's attempt to overcome receptor blockade and restore dopaminergic homeostasis, yet they simultaneously contribute to the complex temporal pattern of this compound's clinical effects.

This compound's influence extends to postsynaptic density signaling, a critical hub for neuronal communication and plasticity. The postsynaptic density (PSD) is a specialized structure containing over 1,000 proteins, including receptors, adaptors, kinases, and scaffold proteins that collectively regulate intracellular signaling [6]. While the precise impact of this compound on PSD protein networks requires further elucidation, evidence suggests that chronic antipsychotic administration can alter the expression and function of key PSD components such as PSD-95, DISC1, and Homer proteins [6]. These changes may underlie some of the long-term adaptations to antipsychotic treatment and potentially influence therapeutic outcomes through modulation of synaptic strength and neural connectivity.

The following diagram illustrates the primary signaling pathways affected by this compound's receptor interactions:

Figure 1: this compound's receptor targets and downstream signaling pathways

The functional selectivity of this compound at dopamine receptors influences its effects on various intracellular signaling cascades. Unlike some third-generation antipsychotics that exhibit biased signaling at dopamine receptors (preferentially inhibiting G protein pathways over β-arrestin recruitment), this compound demonstrates a more balanced antagonism across multiple downstream effectors [7]. This comprehensive suppression of D2 receptor signaling contributes to its robust antipsychotic efficacy but may also explain its significant extrapyramidal side effect profile. Recent research into functional selectivity at GPCRs suggests that pathway-preferential drugs might achieve therapeutic effects with reduced side effects, positioning this compound as a benchmark for comparing newer agents with potentially optimized signaling profiles [7].

Experimental Methodologies for Investigating Mechanism of Action

Receptor Binding Assays

Quantitative assessment of this compound's interaction with dopamine receptors employs radioligand binding assays to determine receptor affinity and density. The standard methodology involves preparing brain membrane homogenates from relevant tissue sources (typically rodent or post-mortem human brain regions such as striatum for D2 receptors). These membranes are incubated with radiolabeled ligands specific for dopamine receptors (e.g., [³H]spiperone or [³H]haloperidol for D2 receptors) in the presence of varying concentrations of this compound to determine its competitive binding profile [5]. The displacement curves generated from these experiments allow calculation of inhibition constants (Ki values), with this compound typically demonstrating Ki values in the low nanomolar range for D2 receptors, confirming its high affinity for this target.

The experimental protocol for competitive radioligand binding assays involves several critical steps: (1) Tissue preparation and membrane fraction isolation; (2) Determination of protein concentration using Bradford or Lowry assays; (3) Saturation experiments to establish receptor density (Bmax) and ligand affinity (Kd); (4) Competition experiments with this compound; (5) Separation of bound and free ligand via filtration or centrifugation; (6) Scintillation counting of bound radioactivity; and (7) Data analysis using nonlinear regression to determine IC50 values and subsequent Ki calculation using the Cheng-Prusoff equation [5]. These methodologies have confirmed this compound's high potency at D2 receptors, with its affinity being comparable to or slightly greater than that of haloperidol.

Functional Signaling Assays

Beyond simple receptor binding, this compound's functional effects on intracellular signaling pathways require more complex cell-based assay systems. The bioluminescence resonance energy transfer (BRET) platform has emerged as a powerful technique for quantifying drug effects on specific signaling cascades downstream of dopamine receptors [7]. These assays typically involve transfection of host cells (commonly HEK293 cells) with DNA constructs encoding the target receptor (D2 or others), specific G protein subunits tagged with donor enzymes (e.g., RlucII), and effectors or plasma membrane markers tagged with acceptors (e.g., GFP variants). Following treatment with this compound, energy transfer efficiency is measured to quantify pathway activation or inhibition.

Table 2: Key Experimental Assays for Characterizing this compound's Mechanism

| Assay Type | Key Measures | Experimental Readout | This compound-Specific Findings |

|---|---|---|---|

| Competitive Radioligand Binding | Receptor affinity (Ki), Bmax | Radioligand displacement | High D2 affinity (Ki ~nM range) [5] |

| BRET-Based Signaling | G protein activation, β-arrestin recruitment | Energy transfer ratio | D2 antagonism across multiple pathways [7] |

| Electrophysiology | Neuronal firing rates | Extracellular single-unit recording | Inhibition of dopaminergic neuron activity |

| Microdialysis | Neurotransmitter release | HPLC detection of analytes | Increased dopamine turnover in striatum and limbic regions [5] |

| Behavioral Models | Catalepsy, antipsychotic efficacy | Standardized rating scales | ED50 for catalepsy ~0.12 mg/kg in rats [5] |

The workflow for BRET-based signaling assays typically includes: (1) Cell culture and transfection with optimized DNA ratios; (2) Serum starvation to reduce basal signaling activity; (3) Treatment with this compound across a concentration range (typically 10^-12 to 10^-5 M); (4) Addition of BRET substrate (e.g., coelenterazine 400a); (5) Measurement of donor and acceptor emission; (6) Calculation of BRET ratio; and (7) Data normalization to full agonist and baseline responses [7]. These functional assays have demonstrated that this compound acts as a full antagonist at D2 receptors, effectively suppressing basal and agonist-stimulated signaling across multiple G protein subtypes (primarily Gi/o) and β-arrestin recruitment pathways.

The following diagram illustrates the key experimental approaches for studying this compound's mechanisms:

Figure 2: Experimental methodologies for investigating this compound's mechanism of action

Behavioral Correlates and Translational Models

The functional consequences of this compound's receptor antagonism are evaluated using well-established behavioral paradigms in rodent models. The catalepsy test serves as a primary predictor of extrapyramidal side effect potential, wherein animals (typically rats) are placed in an unnatural position and the time until they correct this position is measured. This compound induces dose-dependent catalepsy with an ED50 of approximately 0.12 mg/kg in rats, reflecting its potent D2 blockade in the nigrostriatal pathway [5]. This behavioral measure correlates strongly with the likelihood of producing parkinsonian side effects in humans and provides a crucial preclinical screening tool for comparing antipsychotic agents.

Additional behavioral assessments include the conditioned avoidance response and apomorphine/amphetamine antagonism tests. In conditioned avoidance paradigms, this compound administration disrupts the animal's ability to respond to a conditioned stimulus predicting shock, demonstrating its effects on motivated behavior [5]. In antagonism tests, this compound effectively blocks stereotyped behaviors and agitation induced by dopamine agonists like apomorphine and amphetamine, with ED50 values below 0.05 mg/kg [3] [5]. These behavioral models collectively provide translational bridges for understanding how this compound's molecular actions manifest as both therapeutic and adverse effects in clinical populations.

Therapeutic Implications and Side Effect Profile

Symptom Efficacy Across Schizophrenia Dimensions

This compound demonstrates differential efficacy across the various symptom dimensions of schizophrenia. A comprehensive study evaluating its therapeutic effects on the five-factor model of schizophrenic symptoms found particularly robust improvements in positive symptoms (delusions, hallucinations), excitement symptoms (agitation, hostility), and cognitive symptoms (disorganized thinking) [2]. These findings align with this compound's primary mechanism of mesolimbic D2 receptor blockade, which directly targets the dopaminergic dysregulation underlying positive and excitement symptoms. The significant improvement in cognitive symptoms suggests additional secondary benefits potentially resulting from reduced interference from positive symptoms or modest impacts on other neurotransmitter systems.

The temporal pattern of this compound's therapeutic effects reveals a characteristically rapid onset of action, with some studies reporting significant improvement within the first week of treatment [2] [3]. This rapid response may reflect this compound's favorable pharmacokinetic profile, including good oral bioavailability and rapid distribution to brain tissue. Importantly, early improvement in positive and anxiety-depression symptoms has been identified as a significant predictor of overall treatment response, providing clinicians with a potential early indicator of long-term outcomes [2]. The optimal therapeutic window for plasma concentrations remains less clearly defined than for some other antipsychotics, with some studies suggesting only a limited relationship between plasma levels and clinical response [2].

Extrapyramidal Side Effects and Management Strategies

The primary limitation of this compound therapy is its significant propensity to induce extrapyramidal symptoms (EPS), a direct consequence of its potent D2 receptor blockade in the nigrostriatal pathway. These motor side effects include acute dystonias (muscle spasms, abnormal postures), parkinsonian symptoms (tremor, rigidity, bradykinesia), and akathisia (motor restlessness) [1] [8]. With long-term administration, a substantial proportion of patients may develop tardive dyskinesia, characterized by involuntary, repetitive movements of the face, limbs, and trunk [1]. The incidence of EPS with this compound treatment varies considerably across studies, with reported rates ranging from 20% to 80% of treated patients [3].

The management of this compound-induced movement disorders follows several strategic approaches: (1) Dose optimization using the lowest effective maintenance dose (typically 5-10 mg/day); (2) Adjunctive medications including anticholinergic agents (e.g., benztropine), amantadine, or beta-blockers (for akathisia); (3) Monitoring strategies using standardized rating scales like the Extrapyramidal Symptom Rating Scale (ESRS) or Barnes Akathisia Scale; and (4) Consideration of switch strategies to atypical antipsychotics with lower EPS risk in vulnerable patients [8]. Recent experimental approaches have investigated 5-HT1A receptor agonists and antioxidants (e.g., vitamin E, curcumin) as potential protective strategies against EPS, though clinical evidence remains preliminary [8].

Table 3: Therapeutic and Adverse Effect Profile of this compound

| Parameter | Characteristics | Management Considerations |

|---|---|---|

| Therapeutic Efficacy | Excellent for positive symptoms, excitement, cognitive symptoms | Rapid onset; early response predicts long-term outcome |

| Dosing Range | Initial: 5 mg/day; Maintenance: 5-10 mg/day; Maximum: ~24 mg/day | Titrate weekly based on response and tolerance |

| Common Side Effects | Extrapyramidal symptoms (20-80% incidence), hyperprolactinemia | Dose reduction; anticholinergic medications |

| Serious Risks | Tardive dyskinesia (long-term), neuroleptic malignant syndrome (rare) | Regular monitoring; patient education |

| Therapeutic Monitoring | EPS scales, prolactin levels (if symptomatic), symptom severity scales | Baseline and periodic assessment recommended |

Comparative Clinical Efficacy

When evaluated against other antipsychotic agents, this compound demonstrates comparable or slightly superior efficacy to several first-generation alternatives. In controlled clinical trials, this compound has shown similar overall efficacy to haloperidol, with some studies suggesting potential advantages in specific symptom domains such as delusions, hallucinations, and social disability [3]. One large comparative trial found that 55% of this compound-treated patients showed slight to marked improvement compared to 38% of haloperidol-treated patients, though the clinical significance of this difference requires interpretation in context of study design and patient characteristics [3]. When compared to phenothiazine antipsychotics like chlorpromazine and perphenazine, this compound generally demonstrates similar or slightly better overall efficacy with a different side effect profile [3].

The activation properties of this compound noted in some studies represent a potentially distinctive characteristic among typical antipsychotics [2] [3]. Unlike many sedating antipsychotics (particularly low-potency phenothiazines), this compound may produce alerting or activating effects in some patients, potentially making it particularly suitable for those with negative symptoms or significant avolition. This activating effect, combined with its favorable profile against positive symptoms, suggests that this compound may offer particular benefits for selected patient subgroups, though further research is needed to identify reliable predictors of this response pattern.

Conclusion and Future Directions

This compound represents a prototypical high-potency typical antipsychotic whose mechanism of action is characterized by potent and selective dopamine D2 receptor antagonism. This primary pharmacological action underlies both its robust efficacy against positive symptoms of schizophrenia and its significant liability for extrapyramidal side effects. The comprehensive understanding of this compound's receptor interactions, downstream signaling effects, and behavioral correlates provides a valuable framework for both clinical application and ongoing drug development efforts in psychopharmacology.

Future research directions should focus on several key areas: (1) Genetic moderators of treatment response and side effect vulnerability to enable personalized prescribing approaches; (2) Novel formulation strategies to optimize pharmacokinetic profiles and reduce peak-dose side effects; (3) Combination approaches with targeted agents to mitigate extrapyramidal symptoms without compromising antipsychotic efficacy; and (4) Comparative effectiveness studies in real-world patient populations to better define this compound's position in contemporary treatment algorithms. As drug discovery efforts continue to pursue agents with optimized receptor profiles and signaling bias, this compound remains an important reference compound that exemplifies both the therapeutic potential and limitations of selective D2 receptor antagonism in the treatment of psychotic disorders.

References

- 1. What is the mechanism ? of this compound [synapse.patsnap.com]

- 2. Therapeutic effects of this compound on the five dimensions ... [sciencedirect.com]

- 3. | Drugs this compound [link.springer.com]

- 4. Comparison of the anti- dopamine D₂ and anti-serotonin 5-HT... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new butyrophenone neuroleptic: A review [link.springer.com]

- 6. Dysregulated Signaling at Postsynaptic Density: A Systematic ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological fingerprint of antipsychotic drugs at the ... [nature.com]

- 8. Experimental treatment of antipsychotic-induced movement ... [dovepress.com]

Bromperidol steady-state plasma concentrations attainment

Key Pharmacokinetic Parameters of Bromperidol

The table below summarizes key findings from the available research on this compound's pharmacokinetics and steady-state characteristics:

| Parameter | Key Findings | Source / Context |

|---|---|---|

| General Half-Life | Relatively long half-life, suitable for once-daily dosing [1]. | General pharmacokinetic description. |

| Oral Steady-State (Css) Measurement | Blood sampling performed 2-3 weeks after initiation of 12 mg/day oral dosing [2]. | Clinical study in schizophrenic inpatients (n=16). |

| Metabolism | Hepatic metabolism via N-dealkylation, hydroxylation, and carbonic reduction to reduced this compound [1] [3]. | Biotransformation studies in rats, dogs, and humans. |

| Css Correlation with Haloperidol | No significant individual correlation (r=0.246) found between Css of this compound and haloperidol [2]. | Comparative study suggesting distinct pharmacokinetic profiles. |

Detailed Experimental Protocols from Clinical Studies

For your experimental design, here are methodologies from key studies that measured steady-state concentrations:

- Study Population & Design: A 1998 clinical study involved 16 schizophrenic inpatients. Most received this compound 12 mg/day orally, followed by haloperidol 12 mg/day, with the sequence reversed for two patients [2].

- Dosing & Sampling for Css: Steady-state was assessed after 2 to 3 weeks of continuous treatment. Blood samples were taken to measure plasma concentrations of both the parent drug and its reduced metabolite [2].

- Analytical Method: Concentrations of this compound and reduced this compound were measured using high-performance liquid chromatography (HPLC) [2]. An earlier 1989 paper also describes a specific method for determining this compound in serum by automated column-switching high-performance liquid chromatography [4] [3].

Clinical Implications and Deeper Insights

The following diagram illustrates the key factors influencing this compound's steady-state concentration and its clinical translation:

- Active Metabolite: Reduced this compound is a major metabolite. Its plasma concentration shows a strong positive correlation with prolactin response, suggesting it contributes to the drug's overall pharmacological activity by also blocking dopamine D2 receptors [3].

- Concentration-Effect Relationship: Unlike haloperidol, which has a more defined therapeutic window, the relationship between this compound plasma levels and clinical effect is complex. One study concluded that plasma drug monitoring may only have a limited predictive value for overall improvement, though it might be more predictive for positive symptoms [3].

Research Summary

While a precise half-life for calculating steady-state isn't available, clinical studies establish that steady-state plasma concentrations for oral this compound (12 mg/day) are reached within 2 to 3 weeks of initiation. The presence of an active metabolite and a complex concentration-effect relationship are critical considerations for your research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Correlation between steady-state plasma concentrations ... [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of this compound on the five dimensions ... [sciencedirect.com]

- 4. Correlation between steady-state plasma concentrations ... [sciencedirect.com]

Bromperidol elimination half-life schizophrenic patients

Reported Pharmacokinetic Data of Bromperidol

The table below summarizes key findings from a clinical study investigating steady-state plasma concentrations of this compound:

| Parameter | Reported Value or Finding | Study Details |

|---|---|---|

| Dosage | 12 mg/day [1] | |

| Steady-State Plasma Concentration (Css) | Mean 7.2 ng/mL (Range: 1.3 - 17.4 ng/mL) [1] | Corrected to median body weight |

| Reduced Metabolite Css | Mean 2.2 ng/mL (Range: 0.4 - 8.9 ng/mL) [1] | Corrected to median body weight |

| Key Metabolic Finding | Polymorphic CYP2D6 is not a major metabolic pathway [1] | Based on genotype analysis |

| Impact of Coadministered Flunitrazepam | Significantly higher Css of this compound [1] | No significant effect on the reduced metabolite |

Experimental Methodologies from Key Studies

For your research protocols, here are the detailed methodologies from the cited clinical study.

1. Study Design and Patient Population for Steady-State Concentration [1]

- Objective: To investigate the effects of the CYP2D6 genotype and coadministration of flunitrazepam on the steady-state plasma concentrations of this compound and its reduced metabolite.

- Population: 62 schizophrenic inpatients.

- Intervention: Administration of this compound at a fixed oral dose of 12 mg/day.

- Sample Collection: Plasma samples were collected to measure steady-state concentrations of this compound and reduced this compound.

2. Genotype Analysis [1]

- Method: Allele-specific polymerase chain reaction (PCR) analysis.

- Target Alleles: Identification of the wild-type allele (CYP2D6\1A) and four mutated alleles: *CYP2D6\3, *CYP2D6\4, *CYP2D6\5* (which cause absent CYP2D6 activity), and CYP2D6\10* (which causes decreased activity).

- Grouping: Patients were categorized based on whether they had zero, one, or two mutated alleles.

Pathways and Metabolic Interactions

The following diagram illustrates the metabolic pathway of this compound and the key drug interaction identified in the research, based on the findings from the study [1].

This diagram summarizes the research findings: this compound is metabolized to its reduced form via pathways not primarily involving CYP2D6, and flunitrazepam coadministration inhibits this compound's metabolism, leading to higher plasma concentrations [1].

Research Implications and Further Directions

The finding that CYP2D6 polymorphism does not significantly affect this compound metabolism is particularly relevant for drug development, as it suggests a more predictable pharmacokinetic profile across populations without the need for CYP2D6 genotype-guided dosing [1]. The significant interaction with flunitrazepam indicates that other concurrent medications can impact this compound levels, warranting careful review of a patient's full medication regimen in clinical trials and practice [1].

References

Bromperidol serum prolactin concentration effects

Dopamine D2 Antagonism and Prolactin Secretion

The following diagram illustrates the primary mechanism by which bromperidol induces hyperprolactinemia, which is shared with other typical antipsychotics.

Diagram: this compound blocks pituitary D2 receptors, disrupting dopamine's tonic inhibition of prolactin release.

This compound exerts its effect on prolactin by antagonizing dopamine D2 receptors in the tuberoinfundibular pathway of the brain [1]. Under normal conditions, dopamine from the hypothalamus tonically inhibits prolactin secretion from the anterior pituitary. By blocking these pituitary D2 receptors, this compound removes this inhibitory signal, leading to a rise in serum prolactin levels [2]. This makes prolactin response a direct marker of the drug's central D2 receptor blockade activity [3].

Quantitative Prolactin Response to this compound

The extent of prolactin elevation is influenced by dosage, plasma drug concentration, and patient gender.

This compound vs. Haloperidol

A direct comparison in the same patients shows this compound produces a slightly lower prolactin response than haloperidol at the same milligram dose.

| Antipsychotic | Dose | Prolactin Concentration (Median & Range) | Plasma Drug Concentration (Mean ± S.D.) |

|---|---|---|---|

| This compound | 12 mg/day | 24 ng/ml (7 - 93 ng/ml) [4] | 20.8 ± 8.0 nmol/L [4] (or 8.7 ± 3.4 ng/ml [3]) |

| Haloperidol | 12 mg/day | 32 ng/ml (8 - 102 ng/ml) [4] | 28.0 ± 13.1 nmol/L [4] (or 10.5 ± 4.9 ng/ml [3]) |

Despite this difference in plasma drug levels, the prolactin concentrations during the two treatments were highly correlated within individuals, suggesting similar pharmacodynamic effects [4] [5].

Dose and Concentration Dependence

The prolactin response to this compound is directly related to its plasma concentration and the dosage administered.

| Factor | Relationship with Prolactin Increase | Study Details |

|---|---|---|

| Plasma Drug Concentration | Positive correlation with both this compound and its metabolite, reduced this compound [6]. | A 3-week study with 24 patients on 6 or 18 mg/day [6]. |

| Dosage | Significant increase (P < 0.01) in prolactin each week over a 3-week treatment [6]. | Fixed doses of 6, 12, or 18 mg/day in 30 patients [7]. |

| Gender | Delta-prolactin was significantly greater in females than in males (P < 0.05) [6]. | Gender effect observed across antipsychotic treatments [8]. |

Experimental Protocol for Prolactin Assessment

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited studies.

- Study Population: Acutely exacerbated or mentally stable schizophrenic inpatients. Participants are typically adults fulfilling DSM-IV criteria, physically healthy, and free of medications that could influence prolactin levels [6] [4] [7].

- Dosage Regimen: Fixed daily oral doses of this compound are administered, commonly ranging from 6 mg to 18 mg per day, with a treatment duration of at least 2 to 3 weeks to reach a steady state [6] [4] [7].

- Blood Sampling & Analysis:

- Prolactin Measurement: A single blood sample is drawn after the treatment period. Serum prolactin is quantified using a standardized method, such as a radioimmunoassay or a heterogeneous sandwich magnetic separation assay [6] [8].

- Drug Level Monitoring: Plasma concentrations of this compound and its major metabolite, reduced this compound, are measured using high-performance liquid chromatography (HPLC) [6] [3].

- Data Analysis: The change in prolactin (delta-prolactin) is calculated by subtracting the baseline level from the on-treatment level. The relationship between prolactin elevation and variables like plasma drug concentration and gender can be analyzed using multiple regression analysis [6].

Key Influencing Factors and Comparative Context

- Genetic Factors: A individual's genetic makeup influences prolactin response. Patients carrying the DRD2*A1 allele have been shown to have significantly higher prolactin levels during antipsychotic treatment, suggesting greater functional D2 receptor binding in this group [8].

- Place Among Other Antipsychotics: this compound is a typical antipsychotic with a significant propensity to elevate prolactin. Its effect is generally lower than that of strong prolactin-elevating drugs like risperidone and paliperidone, but higher than that of "prolactin-sparing" atypicals like clozapine, quetiapine, and aripiprazole [2]. Its structural analog, haloperidol, induces a slightly higher prolactin level at the same milligram dose [4].

References

- 1. Prolactin and antipsychotic medications: mechanism of action [sciencedirect.com]

- 2. The effects of novel and newly approved antipsychotics on ... [pubmed.ncbi.nlm.nih.gov]

- 3. Article Comparison of prolactin concentrations between ... [sciencedirect.com]

- 4. Comparison of Prolactin Concentrations Between ... [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of prolactin concentrations between ... [merckmillipore.com]

- 6. Prolactin Response to this compound Treatment in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of this compound on the five dimensions ... [pubmed.ncbi.nlm.nih.gov]

- 8. Prolactin levels in antipsychotic treatment of patients with ... [cambridge.org]

Bromperidol decanoate depot injection pharmacokinetics

Pharmacokinetic Profile & Formulation Data

The following tables consolidate key physicochemical, formulation, and pharmacokinetic parameters for Bromperidol Decanoate.

Table 1: Physicochemical & Formulation Profile

| Parameter | Specification |

|---|---|

| Class | First-Generation (Typical) Antipsychotic [1] |

| Brand Name(s) | Impromen Decanoas [2] |

| Vehicle | Sesame oil [2] |

| logP (Predicted) | 7.9 [2] |

| Ester Group | Decanoate (Long-chain fatty acid) [3] |

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value / Characteristics | Notes / Context |

|---|---|---|

| Dosage Interval | 4 weeks [2] | Typical maintenance dosing. |

| Tmax | 3–9 days [2] | Time to reach maximum plasma concentration. |

| t1/2 (Multiple) | 21–25 days [2] | Half-life at steady-state conditions. |

| t1/2 (Single) | Not clearly defined in results | - |

| Kinetic Model | Flip-flop kinetics [3] [4] | Absorption rate is slower than elimination rate. |

| Time to Steady-State | Governed by absorption rate [3] | A function of the slow absorption rate constant. |

Core Pharmacokinetic Concepts & Experimental Insights

Flip-Flop Kinetics: Like other long-acting injectable (LAI) antipsychotics in oil vehicles, this compound Decanoate exhibits "flip-flop" kinetics [3] [4]. For these formulations, the rate of absorption from the intramuscular injection site is much slower than the rate of elimination from the body. Consequently, the observed half-life primarily reflects the absorption process, not the true elimination half-life. This is why the time to reach steady-state concentrations is a function of the absorption rate [3].

Formulation and Release: this compound Decanoate is synthesized by esterifying the active drug, this compound, to a long-chain fatty acid (decanoic acid) to form a prodrug [3]. This prodrug is then dissolved in a sesame oil vehicle [2]. Upon intramuscular injection, the drug release is controlled by its very low solubility in the tissue fluids at the injection site. The active drug must first be released from the oil depot and then hydrolyzed back to its parent form before entering the systemic circulation. This slow diffusion and hydrolysis process is responsible for the sustained-release profile.

Analytical and Experimental Considerations:

- Analytical Challenges: As noted in one review, the proper pharmacokinetic study of depot antipsychotics like this compound Decanoate has been historically hampered by the necessity to accurately measure very low (subnanomolar) concentrations in plasma [3]. This requires highly sensitive analytical methods, such as LC-MS/MS.

- In Vitro Dissolution Testing: A key challenge in developing and qualifying LAIs is establishing a predictive in vitro dissolution test. There is no single officially approved procedure for these complex depot formulations [1]. Manufacturers develop specific methods, often using apparatus like dialysis bags or flow-through cells, to simulate the release from the oil depot. Establishing a strong in vitro-in vivo correlation (IVIVC) is critical but difficult, as the in vivo release is influenced by factors like the viscosity of the oil, the vascularity of the injection site, and body mass [1] [4].

The diagram below illustrates the sequential journey and the "flip-flop" kinetic profile of this compound Decanoate from injection to elimination.

Clinical and Regulatory Context

Clinical Efficacy and Comparative Data: A Cochrane systematic review concluded that the available trial data for this compound Decanoate is minimal and poorly reported [5] [6]. The evidence suggests it may be more effective than a placebo but appears less effective in preventing relapse compared to other depot typical antipsychotics like Fluphenazine Decanoate and Haloperidol Decanoate [5] [6]. It is noted as being a viable option in regions where it is available, particularly if there are reasons to avoid other depot medications [5].

Regulatory and Geographic Status: this compound Decanoate is not approved in the United States. Its use is noted in several European countries, including Belgium, Germany, Italy, and the Netherlands [5] [7].

References

- 1. Long-Acting Injectable Antipsychotics—A Review on ... [mdpi.com]

- 2. Template: Pharmacokinetics of long-acting injectable ... - Wikipedia [en.wikipedia.org]

- 3. The pharmacokinetics of long-acting antipsychotic medications [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Characteristics of Long-Acting Injectable ... [link.springer.com]

- 5. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depot this compound decanoate for schizophrenia [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of Two Long-Acting Antipsychotics in ... [mdpi.com]

Bromperidol therapeutic efficacy psychosis clinical trials

Efficacy Data from Clinical Trials

The table below summarizes the key efficacy findings from comparative clinical trials of oral bromperidol, largely based on a 1988 review article [1] [2].

| Comparative Agent | Reported Efficacy Outcome for this compound | Notes on Trial Design & Dosage |

|---|---|---|

| Placebo [2] | Significantly superior against nearly all assessed rating scale factors after 3 weeks. | Data from 2 controlled trials; high dropout rates in placebo groups prevented longer-term (6-week) comparisons. |

| Chlorpromazine [1] [2] | Slightly greater overall efficacy. | Daily maintenance doses of this compound (4-24 mg) improved social behavior more than chlorpromazine (200-1200 mg). |

| Perphenazine [1] [2] | Slightly greater overall efficacy; symptoms of hostility, mania, and paranoia responded more favorably. | Comparison with mean daily doses of perphenazine 20 mg over 30 days. |

| Haloperidol [1] [2] | Similar to or slightly better overall efficacy; 55% vs. 38% showed slight to marked improvement. | Largest comparative trial; delusions, hallucinations, and social disability tended to respond more favorably to this compound (3-12 mg/day). |

Additional non-comparative studies noted that over 60% of patients with chronic schizophrenia showed moderate or marked improvement after 1 to 2 months of this compound treatment, with particular effectiveness against delusions and hallucinations [2]. Some studies reported a faster onset of action and an "activating effect" compared to other agents [1] [2].

Long-Acting Depot Formulation

A Cochrane review from 2012 compared the long-acting injectable (depot) form, This compound decanoate, with other depot antipsychotics [3] [4]. The analysis was based on only four older, small randomized controlled trials (RCTs), totaling 117 participants, and the evidence quality was rated as low.

The key findings for the depot formulation were:

- Compared to placebo: this compound decanoate may be more effective, with no clear differences in adverse effects like akathisia or weight gain in one small study (n=20) [3].

- Compared to other depot antipsychotics (fluphenazine & haloperidol decanoate): People allocated to this compound decanoate had significantly more relapses (RR 3.92) and left the studies more frequently due to any cause than those on the other depots [3] [4]. The authors concluded that this compound decanoate may be "less valuable than fluphenazine or haloperidol decanoate" [3].

Experimental Protocols in Key Trials

While the search results do not provide granular laboratory manuals, they outline the general design of the clinical trials cited in the major review papers.

- Study Design: The efficacy data for oral this compound comes from both short-term (e.g., 3-6 weeks) and long-term maintenance (up to 1 year) studies. The trials included both non-comparative (open-label) and comparative designs against reference drugs like haloperidol and chlorpromazine [1] [2] [5].

- Population: Participants were primarily diagnosed with chronic schizophrenia of different subtypes [2] [5].

- Dosage: In early phase III trials, the optimal therapeutic dosage was found to be between 4 mg and 6 mg per day [5]. For long-term treatment, dosing was often individualized, starting with 5 mg once daily and increasing weekly to a typical maintenance dose of 5-10 mg/day [2].

- Outcome Measures: Global improvement was a primary metric, often measured by clinical assessment scales. One early trial defined a positive outcome as "global improvement (from very much up to moderately)" [5].

Molecular Mechanisms of Action

This compound is a first-generation (typical) antipsychotic of the butyrophenone class. Its primary mechanism of action is as a potent antagonist of central dopamine D2 receptors [6] [7]. This antagonism in the mesolimbic pathway is responsible for its efficacy in reducing the positive symptoms of psychosis, such as hallucinations and delusions [6].

Antipsychotics like this compound also influence intracellular signaling pathways. The following diagram illustrates the key pathways involved.

Diagram: Simplified intracellular signaling pathway of this compound. By blocking dopamine D2 receptors, this compound prevents the downstream deactivation of AKT, leading to inhibited GSK-3 activity and modulation of key neuronal functions [8].

Beyond direct D2 blockade, this compound's action has downstream intracellular consequences. By inhibiting the D2 receptor, it prevents the formation of a complex involving β-arrestin 2 and protein phosphatase 2A (PP2A). This disruption leads to increased phosphorylation and activation of AKT, which in turn phosphorylates and inhibits GSK-3 activity [8]. This modulation of the AKT/GSK-3 pathway can influence gene transcription, synaptic plasticity, and cellular metabolism.

Safety and Tolerability Profile

The most frequently reported side effects of this compound are extrapyramidal symptoms (EPS), with incidence rates varying from 20% to 80% in studies. These include tremors, rigidity, and bradykinesia, and are generally mild to moderate in severity [1] [6] [2]. Long-term use carries a risk of tardive dyskinesia [6].

- Comparison with other agents: The incidence and severity of EPS were similar to those seen with haloperidol, chlorpromazine, and perphenazine [1] [2].

- Other side effects: Due to its receptor profile, this compound may also cause fatigue, hypersalivation, and anticholinergic effects like dry mouth [6] [2].

Conclusion for Researchers

The clinical trial data suggests that oral this compound is an effective antipsychotic, with efficacy that appears comparable or slightly superior to haloperidol in the limited available studies. However, this evidence base is dated and insufficient by modern standards. Key considerations for researchers include:

- Limited Data: The most comprehensive efficacy reviews are from 1988, and the Cochrane review on the depot formulation found only a few small, older trials [1] [3].

- Established EPS Risk: Its side effect profile is consistent with typical antipsychotics, featuring a significant risk of EPS [1] [2].

- Need for Contemporary Research: The authors of the Cochrane review explicitly stated that "well-conducted and reported randomised trials are needed to inform practice" [3].

References

- 1. . A preliminary review of its pharmacodynamic and... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. | Drugs this compound [link.springer.com]

- 3. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depot this compound decanoate for schizophrenia | Cochrane [cochrane.org]

- 5. Results of a clinical trial with this compound C-C 2489/21 [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Molecular mechanisms of antipsychotics – their influence on ... [pmc.ncbi.nlm.nih.gov]

HPLC determination bromperidol plasma concentrations

Introduction

Bromperidol and haloperidol are typical antipsychotic drugs widely used in treating schizophrenia. Monitoring their plasma concentrations, along with their reduced metabolites, is clinically important. The reduced metabolite of haloperidol has been associated with extrapyramidal side effects, and the reduced metabolite of this compound may influence prolactin response. [1] While enzyme immunoassay (EIA) methods are sometimes used, they can lack specificity due to cross-reactivity with reduced metabolites, leading to overestimation of parent drug concentrations. [2] The HPLC method detailed here provides the specificity required for accurate simultaneous quantification.

Experimental Workflow

The diagram below outlines the complete analytical procedure from sample collection to data analysis.

Materials, Equipment, and Reagents

Chemicals and Reagents

- Analytical Standards: Haloperidol, this compound, Reduced Haloperidol, Reduced this compound (purity >99.5%). [1]

- Internal Standard (IS): Trifluperidol. [1]

- Solvents: n-Hexane, Chloroform, Acetonitrile, Methanol (HPLC grade). [1]

- Other Reagents: Perchloric acid, Sodium Hydroxide (NaOH), Potassium Phosphate Monobasic. [1]

- Water: Deionized and purified. [1]

Instrumentation and Equipment

- HPLC System: equipped with a pump, autosampler, and column oven. [1]

- Detector: Ultraviolet (UV) detector. [1]

- Analytical Column: ODS column (e.g., 4.6 x 150 mm, 5 µm). [1]

- Pre-column: Pre-treatment column for automated column-switching. [1]

- Sample Preparation: Vortex mixer, centrifuge, evaporator (e.g., under nitrogen or air stream). [1]

Chromatographic Conditions

The table below summarizes the optimized conditions for the simultaneous separation of all four analytes.

Table 1: HPLC Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Analytical Column | ODS (e.g., 4.6 x 150 mm, 5 µm) |

| Pre-treatment Column | ODS pre-column for column-switching |

| Mobile Phase | 30 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 40 °C |

| Injection Volume | 50 µL |

Note: The addition of perchloric acid to the mobile phase is noted as critical for achieving successful baseline separation of all compounds. [1]

Sample Preparation Protocol

- Internal Standard Addition: To 100 µL of plasma sample, add a known concentration of the internal standard (Trifluperidol) solution. [1]

- Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to the plasma to facilitate the extraction of the basic drugs into the organic solvent. [1]

- Liquid-Liquid Extraction: Add 3 mL of the extraction solvent, n-Hexane:Chloroform (9:1, v/v). Vortex the mixture for 1 minute. [1]

- Centrifugation: Centrifuge the samples at a minimum of 1,500 x g for 5 minutes to separate the phases. [1]

- Organic Layer Transfer: Transfer the upper organic layer to a clean tube. [1]

- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of air or nitrogen at ambient temperature. [1]

- Reconstitution: Reconstitute the dry residue in 100-200 µL of the HPLC mobile phase, vortex thoroughly, and transfer to an HPLC vial for analysis. [1]

Method Validation and Performance Data

The described method has been rigorously validated. The following tables summarize key performance metrics.

Table 2: Analytical Performance and Validation Data

| Parameter | Result |

|---|---|

| Linear Range | 1 - 100 ng/mL for all analytes [1] |

| Limit of Quantification (LOQ) | 1 ng/mL for all analytes [1] |

| Precision (%CV) | Within-day: < 10% for all analytes [1] |

| Recovery | Consistent and high recovery achieved [1] |

Table 3: Specificity in Clinical Application

| Sample Type | Measured Concentration (Mean ± SD) | Key Finding |

|---|---|---|

| Patients on Haloperidol (n=54) | EIA: ~92% higher than HPLC [2] | EIA overestimates due to metabolite cross-reactivity. [2] |

| Patients on this compound (n=91) | EIA: ~62% higher than HPLC [2] | EIA overestimates due to metabolite cross-reactivity. [2] |

| Patients on this compound + Levomepromazine | this compound: 7.3 ± 4.1 → 10.2 ± 4.8 ng/mL Reduced this compound: 1.8 ± 1.4 → 4.5 ± 3.3 ng/mL [3] | Levomepromazine co-administration significantly increases plasma levels of both parent drug and metabolite. [3] |

Troubleshooting and Technical Notes

- Baseline Separation: If baseline separation is not achieved, verify the pH of the mobile phase buffer and the concentration of acetonitrile. The addition of perchloric acid was crucial in the original study. [1]

- Low Recovery: Ensure the plasma sample is adequately alkalinized before extraction. Check the freshness of the extraction solvent and ensure proper mixing during vortexing.

- Signal Instability: Degas all mobile phases thoroughly before use. Check for column overloading if peaks are fronting or tailing.

- Interfering Peaks: The method is highly specific. However, co-medication with drugs like thioridazine can cause interfering peaks in the chromatogram for reduced this compound. [3] Always review chromatograms for unexpected peaks.

Applications in Drug Development and Research

This robust HPLC method is essential for:

- Therapeutic Drug Monitoring (TDM): Providing accurate plasma concentrations to optimize efficacy and minimize side effects, especially given the inaccuracies of EIA methods. [2]

- Pharmacokinetic Studies: Enabling precise determination of drug and metabolite exposure over time. [1]

- Drug-Drug Interaction Studies: As demonstrated, the method can detect changes in plasma concentrations when this compound is co-administered with other drugs like levomepromazine. [3]

Conclusion

This Application Note provides a validated and detailed protocol for the simultaneous determination of this compound, haloperidol, and their reduced metabolites in human plasma. The method's specificity, accuracy, and precision make it superior to immunoassay techniques and highly suitable for advanced clinical research and therapeutic drug monitoring applications.

References

Comprehensive Analytical Methods for Simultaneous Determination of Bromperidol, Haloperidol and Their Reduced Metabolites: Application Notes and Protocols

Introduction to Simultaneous Analysis of Haloperidol, Bromperidol and Metabolites

The simultaneous quantification of haloperidol, this compound, and their reduced metabolites represents a significant advancement in antipsychotic therapeutic drug monitoring (TDM). Haloperidol remains one of the most widely used typical antipsychotic medications for managing schizophrenia and other psychiatric disorders, while this compound serves as its close structural analog with similar clinical applications. The reduced metabolites of these drugs (reduced haloperidol and reduced this compound) have demonstrated clinical significance, with studies showing correlations between their plasma concentrations and extrapyramidal side effects as well as prolactin response [1].

The clinical need for simultaneous analysis becomes particularly important in cases where polypharmacy approaches are employed in treatment-resistant psychiatric conditions. When monotherapy with either haloperidol or this compound proves insufficient for symptom control, clinicians may resort to concomitant administration of both antipsychotics. In such scenarios, therapeutic drug monitoring must account for both parent compounds and their metabolites to optimize dosing regimens, minimize adverse effects, and assess patient adherence. The development of robust analytical methods capable of resolving all four compounds represents a critical tool for clinical pharmacokinetics and personalized medicine in psychiatry [1].

Comparative Analytical Method Summaries

Key Analytical Parameters for Antipsychotic Quantification

Table 1: Comparison of HPLC and LC-MS methods for simultaneous determination of haloperidol, this compound and their reduced metabolites

| Parameter | Column-Switching HPLC [2] [1] | Liquid Chromatography-Mass Spectrometry [3] |

|---|---|---|

| Analytes | Haloperidol, this compound, Reduced Haloperidol, Reduced this compound | Haloperidol, Reduced Haloperidol |

| Sample Volume | 1 mL plasma | 2 mL plasma |

| Extraction Method | Liquid-liquid extraction (chloroform-hexane 30:70) | Liquid-liquid extraction (hexane-isoamyl alcohol 99:1) with acid-base back-extraction |

| Cleanup Method | Automated column-switching | Manual extraction |

| Analytical Column | C18 | Nucleosil C18 (150 × 1 mm) |

| Mobile Phase | Phosphate buffer (0.02M, pH 4.6)-perchloric acid-acetonitrile (54:1:45) | 2 mM ammonium formate-acetonitrile (55:45, pH 3.0) |

| Flow Rate | 0.6 mL/min | Not specified |

| Detection | UV (215 nm) | Electrospray MS with multiple ion monitoring |

| Linear Range | 1-100 ng/mL for all compounds | 0.1-50 ng/mL (HAL), 0.25-50 ng/mL (RH) |

| LOQ | 1.0 ng/mL for each compound | 0.075 ng/mL (HAL), 0.100 ng/mL (RH) |

| Run Time | Not specified | Not specified |

Table 2: Method validation parameters for column-switching HPLC analysis of haloperidol and this compound with metabolites

| Validation Parameter | Haloperidol | Reduced Haloperidol | This compound | Reduced this compound |

|---|---|---|---|---|

| Intra-day CV (%) | <2.5% | <3.1% | <2.4% | <2.5% |

| Inter-day CV (%) | 3.9% | 5.1% | 2.6% | 4.4% |

| Relative Error | -5 to 10% | -5 to 10% | -5 to 10% | -5 to 10% |

| Mean Recovery | 96-100% | 96-100% | 96-100% | 96-100% |

| Linearity (r) | >0.999 | >0.999 | >0.999 | >0.999 |

Comparative Method Performance and Selection Criteria

When selecting an appropriate method for simultaneous antipsychotic analysis, researchers must consider several critical factors based on their specific application needs. The column-switching HPLC method offers robust simultaneous quantification of all four analytes with excellent precision and reliability, making it particularly suitable for routine TDM applications where equipment costs may be a consideration. The incorporation of perchloric acid in the mobile phase was identified as a critical factor for achieving successful baseline separation of all compounds [1].

For applications requiring enhanced sensitivity, such as pharmacokinetic studies with low-dose regimens or pediatric populations, LC-MS methods provide superior limits of quantification and additional specificity through mass-based identification. The LC-MS method described in the literature offers approximately 10-fold lower limits of quantification compared to HPLC-UV, though it should be noted that this particular method was validated only for haloperidol and its reduced metabolite, not this compound [3]. Recent advances in UHPLC-MS/MS technology further improve resolution, speed, and sensitivity for antipsychotic monitoring, positioning this technology as the emerging gold standard for clinical laboratories with access to these instrumentation platforms [4].

Detailed Protocol: Column-Switching HPLC for Simultaneous Quantification

Sample Preparation and Extraction Procedure

The sample preparation protocol begins with aliquoting 1 mL of patient plasma into a clean glass extraction tube. To this sample, add internal standard solution (trifluperidol, 4′-fluoro-4-(4-hydroxy-4-(α,α,α-trifluoro-m-tolyl)piperidino)butyrophenone) at an appropriate concentration to yield consistent peak responses across the calibration range. The internal standard serves to correct for extraction efficiency variations and instrumental fluctuations. Adjust the sample to alkaline pH using 0.1 mL of 1M NaOH solution to ensure the analytes are in their non-ionized form for efficient extraction [2] [1].

Add 5 mL of extraction solvent (chloroform-hexane, 30:70 v/v) to the alkaline plasma sample. Securely cap the tubes and mix vigorously for 10 minutes using a mechanical vortex mixer to ensure complete partitioning of the analytes into the organic phase. Centrifuge the samples at 3000 × g for 10 minutes to achieve clean phase separation. Carefully transfer the organic layer to a clean evaporation tube using a pasteur pipette, taking care to avoid disturbing the protein interphase. Evaporate the organic extract to dryness under a gentle stream of nitrogen in a water bath maintained at 40°C. Reconstitute the dried extract in 200 μL of mobile phase and vortex for 30 seconds to ensure complete dissolution of the analytes prior to injection [1].

Instrumental Configuration and Analysis

The chromatographic system employs an automated column-switching configuration consisting of two separate HPLC modules. The first module contains a hydrophilic metaacrylate polymer column (25 mm × 4 mm) used for sample clean-up and pre-concentration. The second module contains the analytical column (C18, 150 mm × 4.6 mm, 5 μm particle size) responsible for chromatographic separation of the compounds of interest. The system is equipped with a UV detector set at 215 nm for optimal detection of the butyrophenone derivatives [2] [1].

Diagram: Column-switching HPLC workflow for simultaneous analysis of haloperidol and this compound with metabolites

The mobile phase consists of phosphate buffer (0.02M, pH 4.6), perchloric acid (60%), and acetonitrile in the ratio 54:1:45 (v/v). Filter and degas the mobile phase before use through a 0.45 μm membrane under vacuum. Deliver the mobile phase at a flow rate of 0.6 mL/min maintained by isocratic elution. The column temperature should be maintained at 40°C using a column heater for retention time stability. Program the column-switching valve to direct the effluent from the extraction column to the analytical column after 2.5 minutes, with a total run time of 25 minutes to ensure complete elution of all compounds and potential interfering substances [2] [1].

Method Validation and Quality Control

Establish a calibration curve using spiked plasma standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL for all four analytes. Process these calibration standards alongside each batch of patient samples following the identical extraction procedure. The linearity of the method should be confirmed with correlation coefficients (r) greater than 0.999 for all analytes across the specified concentration range. Prepare quality control samples at three concentration levels (low, medium, and high) within the calibration range to monitor assay performance during sample analysis [2] [1].

Assess precision and accuracy through both intra-day and inter-day validation experiments. Intra-day precision should demonstrate coefficient of variation (CV) values less than 3.1% for all analytes, while inter-day precision should maintain CV values below 5.1%. Method accuracy, expressed as relative error, should fall within the range of -5 to 10% for all compounds at all concentration levels. Determine extraction recovery by comparing peak areas of extracted quality control samples with non-extracted standards prepared in mobile phase at equivalent concentrations; recovery rates should consistently range between 96-100% for all analytes [2] [1].

Detailed Protocol: LC-MS Method for Enhanced Sensitivity

Sample Preparation with Advanced Cleanup

For applications requiring ultra-sensitive detection, such as single-dose pharmacokinetic studies or monitoring of low-concentration samples, the LC-MS method provides significantly lower limits of quantification. Begin with a 2 mL plasma aliquot in a silanized glass tube to minimize analyte adsorption. Add the internal standard (chlorohaloperidol) at an appropriate concentration, followed by 0.5 mL of 1M NaOH to create alkaline conditions. Add 5 mL of extraction solvent (hexane-isoamyl alcohol, 99:1 v/v) and mix vigorously for 15 minutes. Centrifuge at 3000 × g for 10 minutes to separate phases [3].

Transfer the organic layer to a clean tube containing 2 mL of 0.1M HCl. Mix for 10 minutes to back-extract the basic analytes into the acidic aqueous phase. Centrifuge again and carefully remove and discard the organic layer. Add 0.5 mL of 1M NaOH to the aqueous phase to make it alkaline, then add 3 mL of fresh extraction solvent (hexane-isoamyl alcohol, 99:1 v/v) and mix for 10 minutes. Centrifuge and transfer the organic layer to a clean evaporation tube. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase for injection [3].

LC-MS Instrumentation and Conditions

The liquid chromatography system should be equipped with a narrow-bore analytical column (Nucleosil C18, 150 × 1 mm) to enhance sensitivity through reduced chromatographic dilution. Maintain the column temperature at 35°C throughout the analysis. The mobile phase consists of 2 mM ammonium formate (pH 3.0) and acetonitrile in a 55:45 (v/v) ratio. Deliver the mobile phase at a flow rate of 50 μL/min to maintain optimal electrospray ionization efficiency. The injection volume should be set at 10 μL to balance sensitivity with chromatographic integrity [3].

Diagram: LC-MS method workflow for haloperidol and reduced metabolite analysis

The mass spectrometer should be operated in electrospray ionization positive mode with multiple reaction monitoring (MRM) for optimal specificity. For haloperidol, monitor the transition m/z 376→165, while for reduced haloperidol, monitor m/z 378→165. For the internal standard (chlorohaloperidol), monitor m/z 410→165. Optimize the ion source parameters as follows: capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 600 L/h. The dwell time for each transition should be set to 100 ms to ensure sufficient data points across chromatographic peaks [3].

Applications in Clinical Research and Therapeutic Drug Monitoring

Pharmacokinetic Studies and Drug Interaction Assessment

The simultaneous determination method has proven particularly valuable in clinical pharmacokinetic studies where understanding the metabolic profile of antipsychotic medications is essential. The ability to quantify both parent compounds and their reduced metabolites allows researchers to characterize individual metabolic phenotypes and identify patients who may be extensive or poor metabolizers of these medications. This approach enables more precise dose optimization based on metabolic capacity rather than standardized dosing regimens [2] [1].

These analytical methods have been successfully applied to investigate clinically significant drug interactions. A notable example is the documented interaction between this compound and levomepromazine, where coadministration of 50 mg/day levomepromazine significantly increased plasma concentrations of both this compound (from 7.3 ± 4.1 to 10.2 ± 4.8 ng/mL) and reduced this compound (from 1.8 ± 1.4 to 4.5 ± 3.3 ng/mL). This interaction is attributed to metabolic inhibition, likely at the CYP2D6 and CYP3A4 enzymatic pathways. Interestingly, thioridazine did not produce this same effect on this compound concentrations, demonstrating the selective nature of metabolic interactions and the importance of specific analytical methods for their detection [5].

Analytical Considerations for Method Implementation

When implementing these analytical methods, several practical considerations warrant attention. First, the choice between HPLC-UV and LC-MS platforms should be guided by the specific application requirements, available instrumentation, and required sensitivity. While HPLC-UV methods offer robust performance for routine TDM with therapeutic ranges typically between 1-100 ng/mL, LC-MS methods provide superior sensitivity for research applications requiring quantification below 1 ng/mL [2] [3].

Second, researchers should be aware of potential analytical interference from concomitant medications. The described HPLC method has demonstrated specificity against commonly co-prescribed psychotropic medications, but method verification is recommended when analyzing samples from patients on complex medication regimens. Additionally, the stability of analytes during sample storage and processing should be established, with recommendations to store plasma samples at -70°C and protect extracted samples from light to prevent degradation [1].

Third, the limitations of immunoassay methods for TDM of these compounds should be recognized. Comparative studies have demonstrated that enzyme immunoassay (EIA) methods yield substantially higher values (62-92% for haloperidol and this compound, respectively) compared to HPLC, primarily due to cross-reactivity with reduced metabolites. This highlights the importance of chromatographic separation for accurate quantification of individual analytes in clinical samples [6].

Conclusion

The development and validation of analytical methods for simultaneous determination of haloperidol, this compound, and their reduced metabolites represent significant advances in precision psychiatry. The column-switching HPLC method provides a robust solution for clinical laboratories requiring simultaneous quantification of all four analytes, with excellent precision, accuracy, and specificity demonstrated across the therapeutic concentration range. For applications demanding enhanced sensitivity, the LC-MS method offers superior limits of quantification while maintaining the specificity required for accurate results.